1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-nitrophenyl group and a 4-propoxybenzoyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine typically involves the reaction of 4-nitroaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form the piperazine ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-nitrophenyl)piperazine: Lacks the 4-propoxybenzoyl group.
4-(4-propoxybenzoyl)piperazine: Lacks the 4-nitrophenyl group.
1-(4-chlorophenyl)-4-(4-propoxybenzoyl)piperazine: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
1-(4-nitrophenyl)-4-(4-propoxybenzoyl)piperazine is unique due to the presence of both the 4-nitrophenyl and 4-propoxybenzoyl groups, which may confer distinct chemical and biological properties compared to similar compounds. The combination of these functional groups can influence the compound’s reactivity, solubility, and pharmacological activity.
Properties
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(4-propoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-2-15-27-19-9-3-16(4-10-19)20(24)22-13-11-21(12-14-22)17-5-7-18(8-6-17)23(25)26/h3-10H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWKQDLKVVJRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.